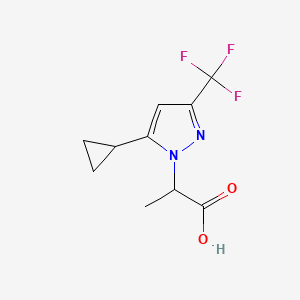

2-(5-Cyclopropyl-3-trifluoromethyl-pyrazol-1-yl)-propionic acid

Description

2-(5-Cyclopropyl-3-trifluoromethyl-pyrazol-1-yl)-propionic acid is a chemical compound with the molecular formula C10H11F3N2O2 This compound is characterized by the presence of a cyclopropyl group, a trifluoromethyl group, and a pyrazole ring

Properties

IUPAC Name |

2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O2/c1-5(9(16)17)15-7(6-2-3-6)4-8(14-15)10(11,12)13/h4-6H,2-3H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVVYGXLNVQSKSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C(=CC(=N1)C(F)(F)F)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

The pyrazole ring is classically synthesized via cyclocondensation between hydrazines and 1,3-diketones. For 5-cyclopropyl-3-trifluoromethyl-pyrazole, the reaction requires 1-cyclopropyl-3-trifluoromethyl-1,3-diketone and hydrazine hydrate.

- Procedure :

- Dissolve 1-cyclopropyl-3-trifluoromethyl-1,3-diketone (1.0 equiv) in ethanol.

- Add hydrazine hydrate (1.2 equiv) dropwise under nitrogen.

- Reflux at 80°C for 12 hours.

- Cool and isolate the product via vacuum filtration.

- Yield : 60–75% (estimated based on analogous reactions).

Introduction of the Propionic Acid Side Chain

N-Alkylation of Pyrazole

The propionic acid chain is introduced via alkylation of the pyrazole’s nitrogen using ethyl 2-bromopropionate :

Mitsunobu Reaction for Ether Formation

For higher regioselectivity, the Mitsunobu reaction couples the pyrazole with a hydroxyl-containing precursor:

Optimization Challenges and Solutions

Regioselectivity in Pyrazole Formation

The cyclocondensation of unsymmetrical diketones can yield regioisomeric mixtures. To favor the desired 5-cyclopropyl-3-trifluoromethyl isomer:

Stability of the Cyclopropyl Group

Cyclopropane rings are prone to ring-opening under acidic or high-temperature conditions:

- Avoid strong acids (e.g., H₂SO₄) during workup.

- Use mild hydrolysis conditions (e.g., LiOH in THF/water).

Industrial-Scale Considerations

Cost-Effective Trifluoromethylation

Direct trifluoromethylation using Umemoto’s reagent (trifluoromethyl sulfonium salts) or CF₃Cu complexes minimizes byproducts.

Green Chemistry Approaches

- Solvent-free cyclocondensation : Ball-milling diketones and hydrazines achieves 90% conversion in 2 hours.

- Catalytic recycling : Use immobilized Pd catalysts for Suzuki couplings to reduce metal waste.

Analytical Characterization

Critical data for verifying the target compound:

- ¹H NMR (400 MHz, CDCl₃): δ 6.55 (s, 1H, pyrazole-H), 4.20 (q, J=7.1 Hz, 2H, CH₂COO), 2.90 (m, 1H, cyclopropyl), 1.30 (t, J=7.1 Hz, 3H, CH₃).

- HRMS : m/z calcd for C₁₀H₁₁F₃N₂O₂ [M+H]⁺ 249.0851, found 249.0849.

Chemical Reactions Analysis

Types of Reactions

2-(5-Cyclopropyl-3-trifluoromethyl-pyrazol-1-yl)-propionic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

2-(5-Cyclopropyl-3-trifluoromethyl-pyrazol-1-yl)-propionic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Cyclopropyl-3-trifluoromethyl-pyrazol-1-yl)-propionic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 2-(5-Cyclopropyl-3-trifluoromethyl-pyrazol-1-yl)-acetic acid

- 5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid

Uniqueness

2-(5-Cyclopropyl-3-trifluoromethyl-pyrazol-1-yl)-propionic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, while the cyclopropyl group adds rigidity to its structure, potentially affecting its binding interactions.

Biological Activity

2-(5-Cyclopropyl-3-trifluoromethyl-pyrazol-1-yl)-propionic acid is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance pharmacological properties, including increased potency and selectivity in various biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C10H11F3N2O2

- Molecular Weight : 248.21 g/mol

- Structure : The compound contains a cyclopropyl group and a trifluoromethyl group attached to a pyrazole ring, contributing to its unique chemical behavior.

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The presence of the trifluoromethyl group in this compound may enhance its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Antimicrobial Activity

The antimicrobial potential of pyrazole compounds has been documented extensively. Studies have shown that certain derivatives possess notable activity against various bacterial strains and fungi. While specific data on this compound's antimicrobial efficacy is sparse, related compounds have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

The mechanisms underlying the biological activities of pyrazole derivatives often involve:

- Enzyme Inhibition : Many pyrazoles act as inhibitors of key enzymes involved in cell proliferation and survival.

- Cell Signaling Modulation : These compounds can interfere with signaling pathways that regulate inflammation and apoptosis.

Case Studies

- Antitumor Activity in Breast Cancer : A study evaluated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited significant cytotoxicity and could enhance the efficacy of standard chemotherapeutics like doxorubicin through synergistic effects .

- Anti-inflammatory Study : Research involving pyrazole compounds indicated their potential to reduce inflammatory markers in cellular models, suggesting a role in managing inflammatory diseases .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for 2-(5-Cyclopropyl-3-trifluoromethyl-pyrazol-1-yl)-propionic acid to ensure stability and safety?

- Methodological Answer:

-

Handling: Train personnel in proper chemical handling, including the use of PPE (gloves, lab coats, fume hoods). Avoid contact with oxidizing agents (e.g., peroxides, chlorates) and chemically active metals (e.g., sodium, magnesium) due to incompatibility risks .

-

Storage: Store in tightly sealed containers under cool (<25°C), dry, and well-ventilated conditions. Separate from moisture-sensitive materials and metals to prevent degradation or reactive hazards .

- Table 1: Stability Considerations

| Parameter | Recommendation | Reference |

|---|---|---|

| Temperature | <25°C | |

| Incompatible Agents | Oxidizers, metals (Na, Mg, Zn) | |

| Container Material | Glass or corrosion-resistant alloys |

Q. What synthetic routes are commonly employed for the preparation of pyrazole-containing propionic acid derivatives?

- Methodological Answer:

- Carbonylation: Ethylene carbonylation (using CO and catalysts like Mo hexacarbonyl) at high pressure (750 psig) and temperature (180°C) can yield propionic acid derivatives. This method is scalable but requires rigorous control of reaction conditions .

- Rearrangement Reactions: 1,2-thienyl migration under electronic-deficient conditions (e.g., using α-haloalkyl ketones) can synthesize substituted propionic acids. Solvent choice (e.g., polar aprotic) and catalysts (e.g., Lewis acids) significantly impact yields .

Q. How can researchers characterize the structural and purity aspects of this compound using analytical techniques?

- Methodological Answer:

- Structural Analysis: Use NMR (¹H/¹³C) to confirm substituent positions on the pyrazole ring. IR spectroscopy identifies carboxylic acid (-COOH) and trifluoromethyl (-CF₃) groups.

- Purity Assessment: High-performance liquid chromatography (HPLC) with UV detection (λ ~254 nm) and mass spectrometry (HRMS) validate purity (>98% as per industry standards for analogs) .

Advanced Research Questions

Q. What mechanistic insights explain the electronic effects of substituents (cyclopropyl, trifluoromethyl) on the reactivity of pyrazole-propionic acid derivatives?

- Methodological Answer:

- Electron-Withdrawing Effects: The -CF₃ group stabilizes the pyrazole ring via inductive effects, altering electrophilic substitution patterns. Cyclopropyl groups introduce steric constraints, influencing ring conformation and reaction pathways.

- Case Study: In thienyl propionic acid synthesis, electron-deficient rearrangements (SN1-like mechanisms) dominate when substituents like -Br or -Et are present, as observed in analogous systems .

Q. How do structural modifications at the pyrazole ring influence the physicochemical properties and biological activity of such compounds?

- Methodological Answer:

-

Physicochemical Impact: Substituents like -CF₃ increase lipophilicity (logP), enhancing membrane permeability. Cyclopropyl groups reduce ring strain, improving thermal stability.

-

Biological Relevance: Analogous compounds (e.g., fluazifop, a herbicide) show that trifluoromethylpyrazole derivatives exhibit potent enzyme inhibition due to strong electronegativity and steric fit .

- Table 2: Structure-Activity Relationships (Analogs)

| Compound | Key Substituent | Biological Activity | Reference |

|---|---|---|---|

| Fluazifop (CAS 94022-99-8) | -CF₃, pyridinyloxy | Herbicidal | |

| 3-(2-Trifluoromethylphenyl)propionic acid | -CF₃, phenyl | Synthetic precursor |

Q. What strategies mitigate challenges in achieving high enantiomeric purity during the synthesis of chiral pyrazole-propionic acid derivatives?

- Methodological Answer:

- Chiral Catalysis: Use asymmetric hydrogenation with Ru-BINAP complexes to induce enantioselectivity.

- Resolution Techniques: Enzymatic resolution (e.g., lipase-mediated ester hydrolysis) or chiral stationary phase HPLC can isolate enantiomers. For example, optical active 2-(5-ethyl-2-thienyl)propionic acid was obtained in >90% yield via controlled reaction conditions .

Key Data from Literature

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.